bromure d’ipratropium

Vue d'ensemble

Description

Le bromure d’ipratropium est un composé d’ammonium quaternaire qui agit comme un anticholinergique. Il est couramment utilisé comme bronchodilatateur pour traiter les affections respiratoires telles que la bronchopneumopathie chronique obstructive et l’asthme. Le composé agit en relaxant les muscles lisses des voies respiratoires, ce qui facilite la respiration .

Applications De Recherche Scientifique

Le bromure d’ipratropium a un large éventail d’applications en recherche scientifique. En médecine, il est utilisé pour gérer les symptômes de la bronchopneumopathie chronique obstructive et de l’asthme en agissant comme un bronchodilatateur . Il est également utilisé dans le traitement de la rhinorrhée associée au rhume et à la rhinite allergique saisonnière . En recherche pharmaceutique, le this compound est étudié pour son efficacité et sa sécurité dans diverses formulations, notamment les inhalateurs en poudre sèche . De plus, il est utilisé dans des applications analytiques pour le contrôle qualité et l’étalonnage .

Mécanisme D'action

Le bromure d’ipratropium exerce ses effets en agissant comme un anticholinergique. Il inhibe les réflexes vagaux médiés en antagonisant l’action de l’acétylcholine, un neurotransmetteur libéré par le nerf vague . Cette action conduit à la relaxation des muscles lisses des voies respiratoires, réduisant le bronchospasme et améliorant le flux d’air .

Analyse Biochimique

Biochemical Properties

Ipratropium bromide acts as a nonselective muscarinic acetylcholine receptor antagonist and a bronchodilator . It competes with acetylcholine, inhibiting its action and thereby reducing the bronchoconstrictive effects of acetylcholine .

Cellular Effects

Ipratropium bromide has a significant impact on various types of cells and cellular processes. It is used to treat symptoms of chronic obstructive pulmonary disease (COPD) and asthma . It works by causing smooth muscles to relax , opening up the medium and large airways in the lungs .

Molecular Mechanism

The molecular mechanism of action of Ipratropium bromide involves its role as an anticholinergic agent. It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine . This antagonistic action is believed to be the primary mechanism by which Ipratropium bromide exerts its therapeutic effects.

Temporal Effects in Laboratory Settings

The onset of action for Ipratropium bromide is typically within 15 to 30 minutes and lasts for three to five hours This suggests that the effects of Ipratropium bromide can change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of Ipratropium bromide can vary with different dosages. For instance, a study in dogs showed that low-dose Ipratropium bromide can decrease airway size by the initial, preferential blockade of neuronal M2 muscarinic receptors, whereas a larger dose of Ipratropium bromide blocks M3 muscarinic receptors on airway smooth muscle, resulting in bronchodilation .

Metabolic Pathways

Ipratropium bromide is metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .

Transport and Distribution

Ipratropium bromide is poorly absorbed into the systemic circulation following oral administration . It is commonly administered through inhalation, which allows it to produce a local effect without presenting a significant systemic absorption .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du bromure d’ipratropium implique généralement la réaction du phénylacétate d’éthyle avec le tropanol isopropylique pour former le phénylacétate d’isopropyl tropeine. Cet intermédiaire subit ensuite des réactions de substitution, de réduction et d’addition pour produire du this compound . Une autre méthode implique l’utilisation de l’ester de nortropine-N-isopropyl tropine comme matière première, avec du chloroforme comme solvant et du bromure de méthyle comme réactif .

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l’optimisation du rendement et la réduction de l’impact environnemental. Le procédé implique la récupération de matières premières volatiles comme le bromure de méthyle pour minimiser les dommages à la couche d’ozone et améliorer l’efficacité globale .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure d’ipratropium subit diverses réactions chimiques, notamment la quaternisation, où la noratropine ou un composé apparenté réagit avec le bromure d’isopropyle pour introduire le groupe isopropyle . Cette réaction est cruciale pour conférer au médicament ses propriétés bronchodilatatrices et antagonistes muscariniques.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le phénylacétate d’éthyle, le tropanol isopropylique et le bromure de méthyle. Les conditions de réaction impliquent souvent l’utilisation de solvants comme le chloroforme et le dichlorométhane, avec un contrôle de la température pour optimiser le rendement .

Principaux produits formés : Le principal produit formé par ces réactions est le this compound lui-même, qui est utilisé dans diverses formulations pharmaceutiques pour les affections respiratoires .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Atropine

- Bromure de tiotropium

- Albutérol

- Montélukast

- Prednisone

Unicité : Le bromure d’ipratropium est unique parmi les anticholinergiques en raison de son action spécifique sur les récepteurs muscariniques des voies respiratoires, ce qui le rend particulièrement efficace comme bronchodilatateur . Comparé à d’autres bronchodilatateurs comme l’albutérol, qui est un agoniste bêta-2 adrénergique, le this compound a un mécanisme d’action différent, offrant une option de traitement alternative aux patients .

Propriétés

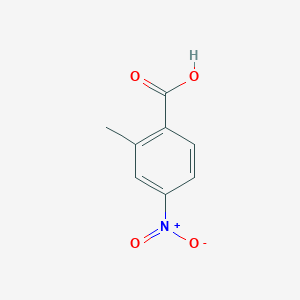

IUPAC Name |

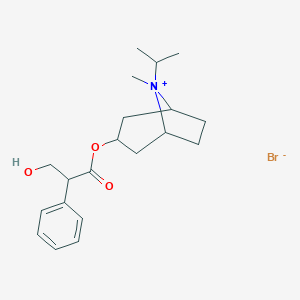

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-CLTUNHJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60205-81-4 (Parent) | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60858923, DTXSID10860753 | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ipratropium bromide (Atrovent)?

A1: Ipratropium bromide is an anticholinergic drug, meaning it blocks the action of acetylcholine in the body. Specifically, it acts as a competitive antagonist at muscarinic receptors, primarily M₃ receptors found in smooth muscle, including the airways. [] By blocking acetylcholine's effects at these receptors, ipratropium bromide prevents bronchoconstriction and reduces mucus secretion in the airways. [, ]

Q2: What are the downstream effects of ipratropium bromide binding to its target?

A2: By antagonizing muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This leads to bronchodilation, reducing airway resistance and improving airflow. [] Additionally, it inhibits mucus secretion, further aiding in relieving airway obstruction. []

Q3: What is the molecular formula and weight of ipratropium bromide?

A3: The molecular formula of ipratropium bromide is C₂₀H₃₀BrNO₃. Its molecular weight is 414.3 g/mol.

Q4: How does the presence of preservatives in ipratropium bromide solutions affect their stability?

A4: Studies show that preservatives like benzalkonium chloride and ethylenediaminetetraacetic acid (EDTA) in some ipratropium bromide solutions can negatively impact its stability and even induce bronchoconstriction in certain individuals. [, ] Preservative-free ipratropium bromide solutions have demonstrated greater stability and reduced risk of paradoxical bronchospasm. []

Q5: Are there concerns regarding the migration of semivolatile compounds in ipratropium bromide inhalation solutions?

A5: Yes, there are concerns about the migration of semivolatile compounds, like vanillin, through the low-density polyethylene (LDPE) vials often used to package ipratropium bromide solutions. [] Research suggests that secondary packaging, such as foil pouches, can effectively prevent this migration and maintain drug product integrity. []

Q6: How does the combination of ipratropium bromide with beta-2 agonists like salbutamol (Ventolin) or fenoterol affect bronchodilation in patients with asthma or chronic obstructive pulmonary disease (COPD)?

A6: Combining ipratropium bromide with beta-2 agonists like salbutamol or fenoterol often leads to synergistic bronchodilation, surpassing the efficacy of either drug alone. [, , , , , , , , ] This combination therapy proves particularly beneficial in managing acute asthma exacerbations and severe COPD. [, ]

Q7: Can ipratropium bromide be used with corticosteroids like budesonide (Pulmicort) in treating respiratory conditions?

A7: Yes, ipratropium bromide is frequently combined with inhaled corticosteroids like budesonide to manage inflammatory respiratory diseases like asthma, COPD, and bronchiolitis. [, , , , , ] This combination provides both bronchodilation and anti-inflammatory effects, resulting in enhanced symptom control and improved lung function. [, ]

Q8: What are the clinical applications of ipratropium bromide?

A8: Ipratropium bromide is primarily used to manage respiratory conditions characterized by bronchoconstriction and mucus hypersecretion. These include: * Chronic Obstructive Pulmonary Disease (COPD): Ipratropium bromide is a mainstay treatment for COPD, offering sustained bronchodilation and improving lung function. [, , , ] * Asthma: While not a first-line therapy for acute asthma attacks, ipratropium bromide can be used alongside beta-2 agonists, particularly in severe cases. [, , , ] * Bronchiolitis: In infants and young children, ipratropium bromide, often in combination with other medications, helps relieve wheezing and improve breathing difficulties associated with bronchiolitis. [, , , ] * Rhinitis: Ipratropium bromide nasal spray effectively reduces rhinorrhea (runny nose) associated with allergic and non-allergic rhinitis, including the common cold. []

Q9: What are the different formulations of ipratropium bromide available for administration?

A10: Ipratropium bromide is available in various formulations, including: * Metered-dose inhalers (MDIs): These are handheld devices that deliver a precise dose of ipratropium bromide as an aerosol directly into the lungs. [, ] * Nebulizers: Nebulizers convert liquid ipratropium bromide into a fine mist that can be easily inhaled, making it suitable for infants and individuals with severe breathing difficulties. [, , ] * Nasal sprays: This formulation delivers ipratropium bromide directly to the nasal passages, effectively managing rhinorrhea. [] * Inhalation powder: This dry powder formulation offers an alternative to aerosols and might be preferred by individuals sensitive to propellants. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)